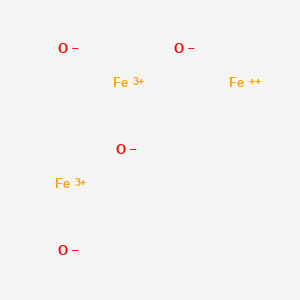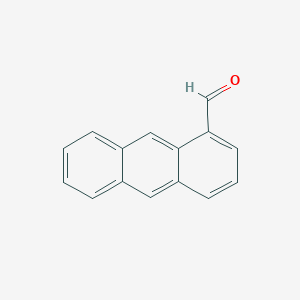
Anthracenecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracenecarboxaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Anthracenecarboxaldehyde has various scientific research applications due to its unique properties. It has been used as a fluorescent probe to detect amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a starting material for the synthesis of other organic compounds.
Mecanismo De Acción
Anthracenecarboxaldehyde works by binding to specific biomolecules and inducing a fluorescence response. It can also generate singlet oxygen upon irradiation with light, which can lead to the destruction of cancer cells in photodynamic therapy.
Efectos Bioquímicos Y Fisiológicos
Anthracenecarboxaldehyde has been shown to have low toxicity and minimal side effects in vitro and in vivo. It has been reported to be non-cytotoxic to human cells and does not induce apoptosis or necrosis. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anthracenecarboxaldehyde has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and ease of synthesis. However, it also has limitations, including its limited solubility in water and its susceptibility to photodegradation.
Direcciones Futuras
There are several potential future directions for anthracenecarboxaldehyde research. One direction is to explore its use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of biomolecules in vivo. Additionally, further research could be conducted to improve its solubility in water and reduce its susceptibility to photodegradation.
Conclusion:
In conclusion, anthracenecarboxaldehyde is a versatile chemical compound that has various scientific research applications. Its unique properties make it a valuable tool for fluorescence-based detection and photodynamic therapy. Further research is needed to explore its potential applications and overcome its limitations.
Propiedades
Número CAS |
1140-79-0 |
|---|---|
Nombre del producto |
Anthracenecarboxaldehyde |
Fórmula molecular |
C15H10O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
anthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H |
Clave InChI |
XJDFBLQCLSBCGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Otros números CAS |
31671-77-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

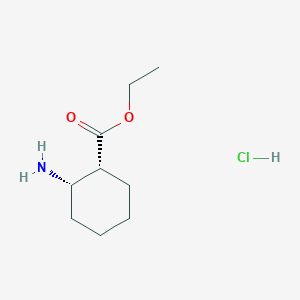
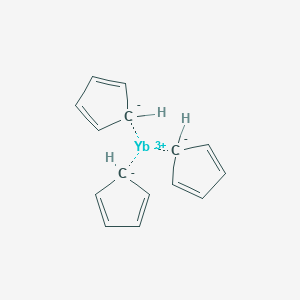
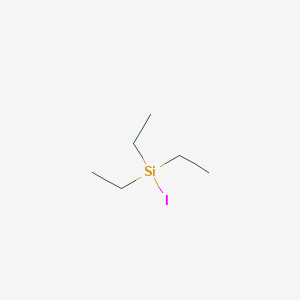
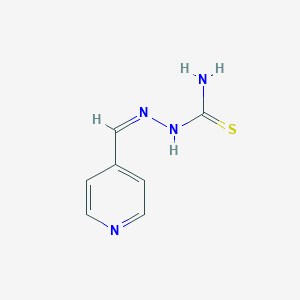
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
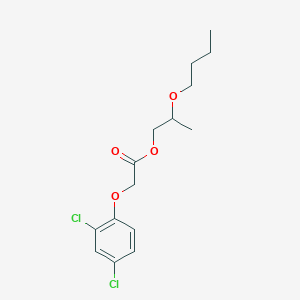
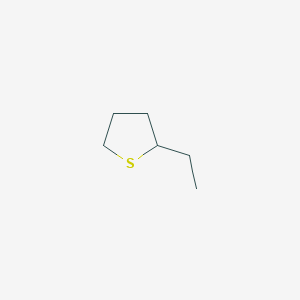
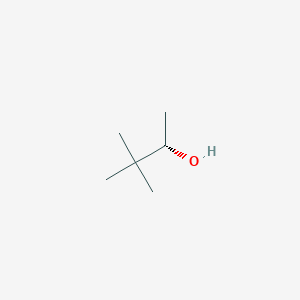
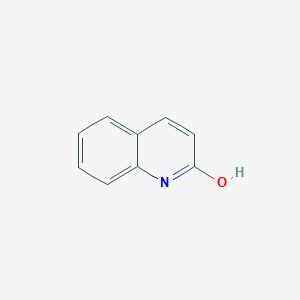
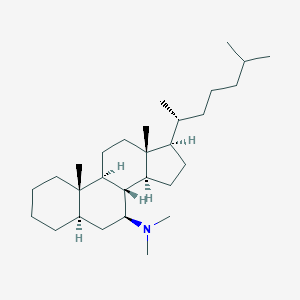
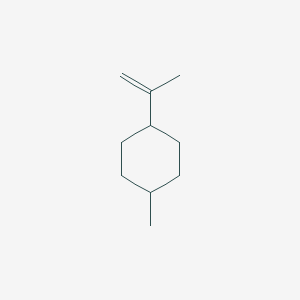
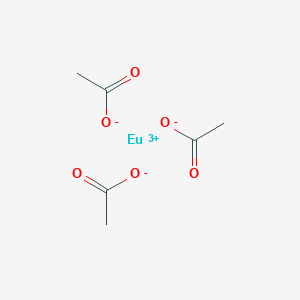
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
